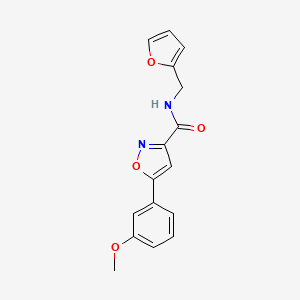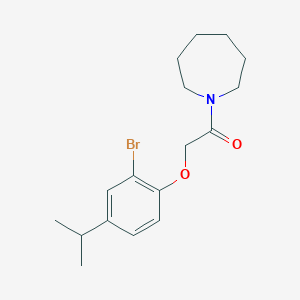
1-(1-Azepanyl)-2-(2-bromo-4-propan-2-ylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-azepanyl)-2-(2-bromo-4-propan-2-ylphenoxy)ethanone is an alkylbenzene.
Wissenschaftliche Forschungsanwendungen
Polybrominated Flame Retardants and Their Environmental Impacts : Studies have shown that novel brominated flame retardants (NBFRs), which may share some structural similarities with the compound , are widely used in consumer goods due to their ability to retard flame propagation. However, there is growing concern over their environmental persistence, bioaccumulation, and potential toxicological effects on both humans and wildlife. Research is ongoing to better understand their occurrence, fate, and impacts in indoor and outdoor environments (Zuiderveen et al., 2020).
Applications in Organic Synthesis : While specific studies on 1-(1-Azepanyl)-2-(2-bromo-4-propan-2-ylphenoxy)ethanone are not readily available, research on the synthesis, modification, and applications of related organic compounds, including those with bromine substituents, is extensive. These studies are crucial for developing new pharmaceuticals, agrochemicals, and materials with improved properties. For example, research on hydroxycoumarins has explored their reactivity and applications, highlighting the broad utility of structurally complex molecules in organic synthesis and potential biomedical applications (Yoda et al., 2019).
Biological and Environmental Remediation Applications : Compounds with bromine and other halogen elements have been studied for their roles in the treatment and remediation of pollutants. For instance, redox mediators have been used in conjunction with enzymes to enhance the degradation of recalcitrant organic pollutants in wastewater, demonstrating the potential for chemical compounds to contribute to environmental remediation efforts (Husain & Husain, 2007).
Chemical Properties and Industrial Applications : The study of brominated compounds' chemical properties, including their solubility, reactivity, and stability, underpins their use in various industrial applications, such as in the formulation of ionic liquids for gas separation processes. These research efforts contribute to advancements in chemical processing technologies and materials science (Liu et al., 2013).
Eigenschaften
Produktname |
1-(1-Azepanyl)-2-(2-bromo-4-propan-2-ylphenoxy)ethanone |
|---|---|
Molekularformel |
C17H24BrNO2 |
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
1-(azepan-1-yl)-2-(2-bromo-4-propan-2-ylphenoxy)ethanone |
InChI |
InChI=1S/C17H24BrNO2/c1-13(2)14-7-8-16(15(18)11-14)21-12-17(20)19-9-5-3-4-6-10-19/h7-8,11,13H,3-6,9-10,12H2,1-2H3 |
InChI-Schlüssel |
ZYRIZJVEUJMDFA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)N2CCCCCC2)Br |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)N2CCCCCC2)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



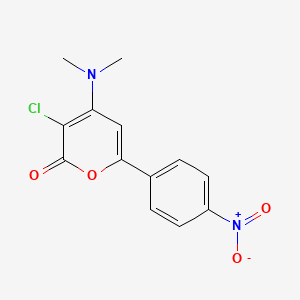
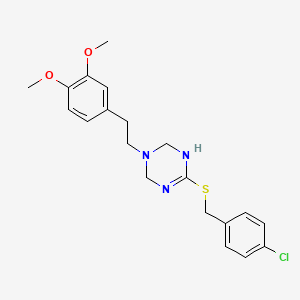
![2-[(7-Chloro-4-quinazolinyl)oxy]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B1226143.png)
![4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline](/img/structure/B1226144.png)
![N1-[4-(2-aminopyrimidin-4-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B1226146.png)
![5-Amino-3-[[[1-(2-furanylmethyl)-5-oxo-3-pyrrolidinyl]-oxomethoxy]methyl]thiophene-2,4-dicarboxylic acid dimethyl ester](/img/structure/B1226148.png)
![3-[[(2-Cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226149.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate](/img/structure/B1226151.png)
![4-(1,3-Benzothiazol-2-ylthio)butanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester](/img/structure/B1226153.png)
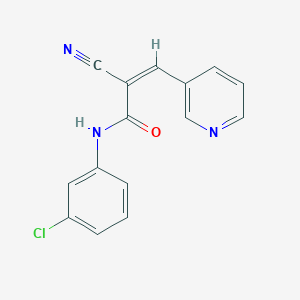
![2-(4-chlorophenoxy)-N-(2-thiophen-2-yl-3-imidazo[1,2-a]pyridinyl)acetamide](/img/structure/B1226157.png)
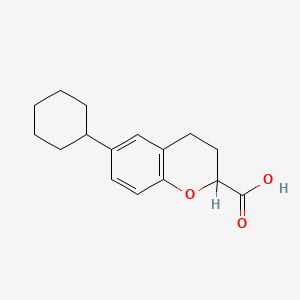
![N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B1226161.png)
